2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of a chloro group, two isobutyl groups, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with N,N-bis(2-methylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite, solvents (ethanol, water).
Oxidation: Potassium permanganate, solvents (water, acetone).
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Reduction: Formation of 2-chloro-N,N-bis(2-methylpropyl)-5-aminobenzamide.
Oxidation: Formation of oxidized derivatives at the isobutyl groups.
Scientific Research Applications
2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group and isobutyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-bis(2-methylpropyl)acetamide
- 2-chloro-N,N-bis(2-methylpropyl)benzamide
- 2-chloro-N,N-bis(2-methylpropyl)-4-nitrobenzamide
Uniqueness
2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups provides a versatile platform for further chemical modifications and functionalization, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)13-7-12(18(20)21)5-6-14(13)16/h5-7,10-11H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGQCPCKCWIAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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